Electronic and Steric Profiling of 3-Diethoxyphosphorylprop-1-enylbenzene: A Technical Guide for Advanced Olefination
Electronic and Steric Profiling of 3-Diethoxyphosphorylprop-1-enylbenzene: A Technical Guide for Advanced Olefination
Executive Summary
3-Diethoxyphosphorylprop-1-enylbenzene (CAS: 17316-55-1), commonly known as diethyl cinnamylphosphonate , is a highly versatile bifunctional reagent utilized extensively in advanced organic synthesis and drug development 1. Structurally characterized by a conjugated cinnamyl system tethered to a diethyl phosphonate moiety, this compound serves as a premier building block for the stereoselective synthesis of conjugated dienes and polyenes. This whitepaper provides an in-depth analysis of its electronic and steric properties, spectroscopic benchmarks, and field-proven methodologies, empowering researchers to leverage its full potential in Horner-Wadsworth-Emmons (HWE) olefination workflows.
Electronic Architecture & Reactivity Profiling
The reactivity of 3-diethoxyphosphorylprop-1-enylbenzene is fundamentally governed by a sophisticated electronic "push-pull" system.
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α -Proton Acidity and Carbanion Generation: The methylene ( -CH2- ) protons located between the alkene and the phosphonate group exhibit pronounced acidity. Causality: This enhanced acidity is driven by the strong inductive electron-withdrawing nature of the diethoxyphosphoryl group combined with the resonance stabilization provided by the adjacent extended π -system of the cinnamyl moiety. Upon treatment with a strong base (e.g., n-BuLi or lithium amides), deprotonation occurs rapidly to yield a highly stabilized carbanion/ylide 2.
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Nucleophilicity: Unlike standard phosphonium ylides used in Wittig reactions, the phosphonate carbanion is significantly more nucleophilic. The highly polarized P=O bond features a partial positive charge on the phosphorus atom, which stabilizes the adjacent negative charge via negative hyperconjugation, ensuring a highly reactive yet controlled nucleophilic attack on electrophilic carbonyl carbons 3.
Pathway of carbanion generation and steric-directed olefination via HWE reaction.
Steric Dynamics in Stereoselective Synthesis
The steric bulk of diethyl cinnamylphosphonate is the primary driver for its exceptional (E)-stereoselectivity during olefination.
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Phosphorus Center Shielding: The two ethoxy groups create significant spatial hindrance around the phosphorus atom.
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Transition State Geometry: Causality: When the phosphonate carbanion attacks an aldehyde or ketone, the reaction proceeds via a reversible addition to form an alkoxide intermediate. The steric clash between the bulky diethoxyphosphoryl group and the substituents of the carbonyl compound forces the system to equilibrate into the thermodynamically favored threo adduct.
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Cycloreversion: The threo alkoxide cyclizes into a 4-membered oxaphosphetane ring, which subsequently undergoes a stereospecific syn-cycloreversion. The extrusion of the water-soluble diethyl phosphate byproduct irreversibly yields the (E)-alkene (or (E,E)-diene, given the existing cinnamyl double bond) 3.
Quantitative Data & Spectroscopic Benchmarks
To ensure rigorous quality control and validation of synthesized or procured materials, the following tables summarize the critical physicochemical and spectroscopic data for 3-diethoxyphosphorylprop-1-enylbenzene.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C13H19O3P | 1 |
| Molecular Weight | 254.26 g/mol | 1 |
| Density | 1.093 g/mL at 25 °C | 4 |
| Refractive Index ( nD20 ) | 1.5280 | [[4]]() |
| Boiling Point | 169-171 °C at 4 Torr | 5 |
Table 2: 1 H NMR Spectroscopic Data Benchmarks ( CDCl3 , 400-500 MHz)
| Proton Assignment | Chemical Shift ( δ , ppm) | Multiplicity & Coupling ( J in Hz) |
| Aromatic Protons (Ph-H) | 7.21 – 7.40 | Multiplets (m, 5H) |
| Alkene Proton ( Ph-CH=CH- ) | 6.45 – 6.53 | Doublet of doublets (dd, J≈16.0,5.0 , 1H) |
| Alkene Proton ( -CH=CH-CH2- ) | 6.09 – 6.23 | Doublet of triplets (dt, J≈16.0,7.5 , 1H) |
| Ethoxy -CH2- ( P-O-CH2- ) | 4.00 – 4.18 | Multiplet (m, 4H) |
| Methylene -CH2- ( P-CH2- ) | 2.69 – 2.76 | Doublet of doublets (dd, J≈22.2,7.6 , 2H) |
| Ethoxy -CH3 ( P-O-CH2-CH3 ) | 1.32 | Triplet (t, J≈6.1 , 6H) |
(Data aggregated from authoritative spectroscopic structural characterizations 6, 7)
Self-Validating Experimental Protocol: Horner-Wadsworth-Emmons Olefination
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal diagnostic checkpoints to verify intermediate formation.
Materials Required:
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Diethyl cinnamylphosphonate (1.05 equiv)
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Target Aldehyde/Ketone (1.00 equiv)
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Base: n-Butyllithium (n-BuLi, 1.05 equiv) or Lithium diisopropylamide (LDA)
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Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
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Ylide Generation (Kinetic Control): Dissolve diethyl cinnamylphosphonate in anhydrous THF under an inert argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi dropwise.
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Validation Checkpoint 1: The solution will exhibit a distinct color change (typically deep red/orange), confirming the successful deprotonation and formation of the resonance-stabilized carbanion 3.
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Electrophile Addition: Dissolve the target aldehyde in a minimal volume of anhydrous THF. Add this solution dropwise to the ylide mixture at -78 °C. Stir for 10–15 minutes.
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Thermal Ramping (Thermodynamic Equilibration): Remove the cooling bath and allow the reaction to slowly warm to room temperature over 1–2 hours. Causality: The initial low temperature traps the kinetic addition product; warming the reaction provides the activation energy necessary for the reversible alkoxide to equilibrate to the threo state and undergo the syn-cycloreversion, maximizing (E)-alkene yield.
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Validation Checkpoint 2: Perform Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot and the emergence of a non-polar UV-active spot confirms olefination progress.
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Quench and Extraction: Quench the reaction by slowly adding saturated aqueous ammonium chloride ( NH4Cl ). Extract the aqueous layer with ethyl acetate (3x).
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Validation Checkpoint 3: The byproduct, diethyl phosphate, is highly water-soluble and partitions into the aqueous layer, effectively self-purifying the organic phase from phosphorus waste.
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Purification: Dry the combined organic layers over anhydrous MgSO4 , concentrate under reduced pressure, and purify via silica gel column chromatography (typically using a hexanes/ethyl acetate gradient).
Step-by-step experimental workflow for the Horner-Wadsworth-Emmons olefination.
Applications in Complex Molecule Synthesis
The strategic application of diethyl cinnamylphosphonate extends far beyond simple diene synthesis. In drug development and natural product total synthesis, it is a critical reagent for assembling complex polyenic architectures. A prominent historical example is documented in K.C. Nicolaou's Classics in Total Synthesis, where the condensation of trans-diethyl cinnamylphosphonate with complex aldehydes via HWE olefination was a pivotal step in the biomimetic cascade synthesis of the Endiandric acid cascade (e.g., Endiandric Acid C and D) 8. The predictable steric outcome enforced by the diethoxy groups ensures high fidelity in translating stereochemical information during these complex assemblies.
References
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17316-55-1, DIETHYL CINNAMYLPHOSPHONATE Formula - ECHEMI. Echemi. 1
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Diethyl cinnamylphosphonate , 98 , 17316-55-1 - CookeChem. CookeChem. 4
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Alcohol-Based Michaelis-Arbuzov Reaction: an Efficient and Environmentally-Benign Way for CP(O). The Royal Society of Chemistry. 6
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Palladium-Catalyzed Allylation/Benzylation of H-Phosphinate Esters with Alcohols. PMC (NIH). 7
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Classics in Total Synthesis Targets, Strategies, Methods by K.C. Nicolaou E.J. Sorensen. Scribd. 8
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1,3,5,7-Octatetraene | Conjugated Polyene | RUO. Benchchem. 3
Sources
- 1. echemi.com [echemi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Diethyl cinnamylphosphonate , 98 , 17316-55-1 - CookeChem [cookechem.com]
- 5. DIETHYL TRANS-CINNAMYLPHOSPHONATE 98 Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. rsc.org [rsc.org]
- 7. Palladium-Catalyzed Allylation/Benzylation of H-Phosphinate Esters with Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
